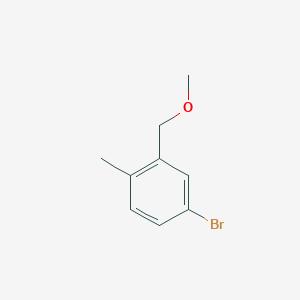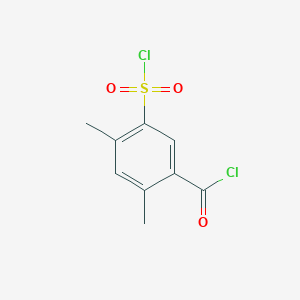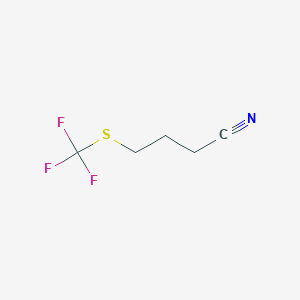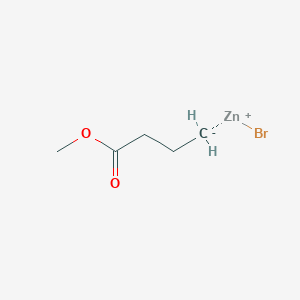![molecular formula C8H4F4S B6316158 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene CAS No. 1645-69-8](/img/structure/B6316158.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated heterocyclic compound that features a benzothiophene core with four fluorine atoms attached to the second and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene typically involves the fluorination of 2,3-dihydrobenzo[b]thiophene. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Oxidation: Bromine (Br2) in acetic acid (CH3CO2H).
Substitution: Various nucleophiles can be used to replace the fluorine atoms.
Major Products Formed
Reduction: 2-(2,2-Difluoroethyl)thiophenol and 2,2’-bis(2,2-difluoroethyl)diphenyl disulfide.
Oxidation: Disulfides.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Catalysis: Used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain substrates. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: The non-fluorinated parent compound.
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran: A similar fluorinated compound with an oxygen atom instead of sulfur.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different core structure.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific fluorinated benzothiophene structure, which imparts distinct chemical properties such as increased stability and reactivity. The presence of four fluorine atoms significantly alters its electronic characteristics compared to non-fluorinated analogs, making it valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4S/c9-7(10)5-3-1-2-4-6(5)13-8(7,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYULVYOFKSWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)













